Sodium metaphosphate

説明

Synthesis Analysis

Sodium metaphosphate can be synthesized through different methods. For instance, the synthesis of sodium 3-chloro-2-hydroxy propanephosphate from epichlorohydrin and sodium dihydrogen phosphate has been reported, highlighting factors like reactant ratios and reaction conditions that influence the yield and purity of the product (Chen Zheng-guo, 2011).

Molecular Structure Analysis

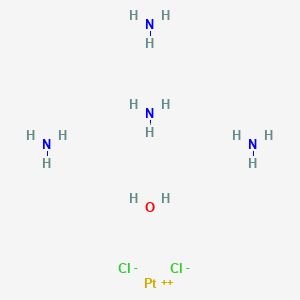

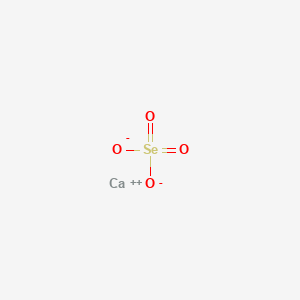

The molecular structure of sodium metaphosphate glass, for example, has been determined using x-ray diffraction. The radial distribution function from the diffraction pattern suggests a structure consisting of long chains of PO4 tetrahedra crosslinked to other chains by O–Na–O bonds (G. Brady, 1958).

Chemical Reactions and Properties

Sodium metaphosphate participates in various chemical reactions. A study on crystalline sodium metaphosphates revealed their cation exchange reactions with aqueous solutions of bivalent metal salts (S. Ohashi & Takashi Nakamura, 1962). Additionally, sodium cobalt metaphosphate has been studied for its oxygen evolution reaction activity in alkaline solutions (Ritambhara Gond et al., 2019).

Physical Properties Analysis

Sodium metaphosphate glasses' physical properties, such as their optical and thermal properties, have been investigated. These studies often involve examining changes in properties under various conditions, like gamma irradiation (M. Marzouk et al., 2017).

Chemical Properties Analysis

The chemical properties of sodium metaphosphates are influenced by their molecular structure and composition. For instance, the study of sodium cobalt metaphosphate highlighted its potential as an electrode material for sodium-ion batteries due to its chemical composition and structure (Xinghao Lin et al., 2016).

科学的研究の応用

1. Hybrid Polyethylene Glycol/Sodium Metaphosphate Composites

- Application Summary : Sodium metaphosphate is used in the fabrication of homogeneous, monophasic sodium metaphosphate and polyethylene glycol hybrid composites . These composites are largely X-ray amorphous and can contain up to 8 weight percent of polymer .

- Methods of Application : The composites are achieved via coacervation in aqueous solution . After separation and drying, an amorphous plastic solid is formed, composed mostly of hydrated sodium phosphate moieties amalgamated with polyethylene glycol chains .

- Results or Outcomes : Impedance spectroscopic measurements reveal DC conductivity values of 12 μS/m at room temperature, an enhancement of three orders of magnitude when compared to glassy sodium metaphosphate .

2. Sodium Metaphosphate-Tungsten Trioxide Glasses

- Application Summary : Sodium metaphosphate-tungsten trioxide glasses have been investigated for their gamma-ray attenuation properties and transmission factor values .

- Methods of Application : High-density sodium metaphosphate-tungsten trioxide glasses with a specific chemical composition have been used . MCNPX general purpose Monte Carlo code and Phy-X/PSD program were utilized for the calculation of transmission factor values and fundamental gamma-ray shielding parameters .

- Results or Outcomes : The sample with the highest WO3 content mole% has possessed the maximum mass attenuation coefficients (μm) at all gamma-ray energies investigated . In terms of half value layer (HVL) and mean free path (MFP), the coded glass sample has achieved the minimum values .

3. Food Additive

- Application Summary : Sodium hexametaphosphate is used as a food additive under the E number E452i . It is used as a sequestrant and has applications within a wide variety of industries .

- Methods of Application : Sodium carbonate is sometimes added to Sodium hexametaphosphate to raise the pH to 8.0–8.6, which produces a number of Sodium hexametaphosphate products used for water softening and detergents .

- Results or Outcomes : It is used in various food items like artificial maple syrup, canned milk, cheese powders and dips, imitation cheese, whipped topping, packaged egg whites, roast beef, fish fillets, fruit jelly, frozen desserts, salad dressing, herring, breakfast cereal, ice cream, beer, and bottled drinks .

4. Water Softening and Detergents

- Application Summary : Sodium hexametaphosphate is used in the production of water softeners and detergents .

- Methods of Application : Sodium carbonate is added to Sodium hexametaphosphate to raise the pH to 8.0–8.6, which produces a number of Sodium hexametaphosphate products .

- Results or Outcomes : The resulting products are used in various industries for water softening and as ingredients in detergents .

5. Ceramic Production

- Application Summary : Sodium hexametaphosphate is used as a dispersing agent in the manufacture of ceramics and enamels .

- Methods of Application : It is added to solutions in industries for the production of ceramics, including additives to obtain a proper fluid paste .

- Results or Outcomes : The addition of Sodium hexametaphosphate helps in the production of clay-based ceramic particles .

6. Fertilizer Production

- Application Summary : Sodium hexametaphosphate is used in making various kinds of fertilizers .

- Methods of Application : It is not directly added to soil, but in concentrations when it is mixed in with other compounds, it can increase soil fertility .

- Results or Outcomes : The use of Sodium hexametaphosphate in fertilizers can enhance soil fertility .

7. Oral Care Agent

- Application Summary : Sodium metaphosphate functions as an oral care agent .

- Methods of Application : It is used as an active ingredient in toothpastes .

- Results or Outcomes : It can reduce the formation of tartar in the mouth .

8. Surfactant and Emulsifier

- Application Summary : Sodium hexametaphosphate is used as a surfactant, emulsifier, suspending agent, dispersing agent and as buffer .

- Methods of Application : It is used in clay processing, drilling fluids and cleaning products which stick together and form clumps .

- Results or Outcomes : It helps in the production of various industrial products .

9. Soil Texture Assessment

- Application Summary : Sodium hexametaphosphate is used as a dispersing agent to break down clay and other soil types for soil texture assessment .

- Methods of Application : It is added to solutions in industries for the production of ceramics, including additives to obtain a proper fluid paste .

- Results or Outcomes : The addition of Sodium hexametaphosphate helps in the assessment of soil texture .

10. Corrosion Inhibitor

Safety And Hazards

特性

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNWCRSESPIJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

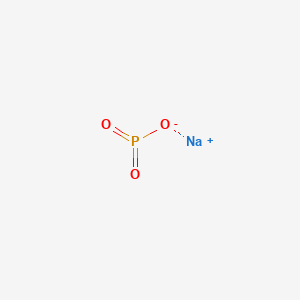

[O-]P(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-56-8 (Parent) | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040244 | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, practically insoluble in water; [Merck Index] | |

| Record name | Sodium metaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder. Practically insol in water and in aq solns of pyrophosphates and hexametaphosphates. Sol in mineral acids. Does not form complexes with Fe(II), Fe(III), U(IV) salts. /Maddrell's salt (polymeric sodium metaphosphate)/, Sol in water (pH adjusted to 8-8.6). Insol in organic solvents. Possess dispersing and deflocculating properties, coagulate albumins, and inhibit the crystallinization of slightly sol compds such as calcium carbonate and calcium sulfate. /Glassy sodium metaphosphate; Graham's salt/ | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium metaphosphate | |

CAS RN |

10361-03-2, 14550-21-1, 10124-56-8, 50813-16-6 | |

| Record name | Sodium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532IUT7IRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)